A time-dependent density functional theory investigation on the nature of the electronic transitions involved in the nonlinear optical response of [Ru(CF3CO2)3T] (T = 4′-(C6H4-p-NBu2)-2,2′:6′,2″-terpyridine)
Dalton Transactions Pub Date: 2005-11-07 DOI: 10.1039/B509123C
Abstract
We report a theoretical study based on density functional theory (DFT) and time-dependent DFT (TDDFT) calculations on the nature and role of the absorption bands involved in the nonlinear optical response of the complexes [Ru(CF3CO2)3T] (T = T1, T2; T1 = 4′-(C6H4-p-NBu2)-2,2′:6′,2″-terpyridine, T2 = 4′-(C6H4-p-NMe2)-2,2′:6′,2″-terpyridine). Geometry optimizations, performed without any symmetry constraints, confirm a twisting of the –C6H4-p-NBu2 moiety with respect to the plane of the chelated
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Journal Name:Dalton Transactions
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